molecular formula C24H28N4O3 B4059347 4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole

4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole

Cat. No. B4059347
M. Wt: 420.5 g/mol
InChI Key: JCOOSFTXHBZNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole is 420.21614077 g/mol and the complexity rating of the compound is 591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation for Neuropeptide Y Y1 Receptor Antagonists

The synthesis and evaluation of novel benzimidazoles, including derivatives structurally related to 4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole, have been explored for their potential as selective neuropeptide Y (NPY) Y1 receptor antagonists. This research aims at developing anti-obesity drugs by identifying optimal spacing and orientation of the piperidine ring nitrogen relative to the benzimidazole, to maximize affinity for the Y1 receptor. The study presents an innovative approach to enhancing the selectivity and potency of NPY Y1 receptor antagonists, highlighting a significant advancement in the search for effective anti-obesity therapeutics (Zarrinmayeh et al., 1998).

Antibacterial and Antimicrobial Activities

Research into 1,3,4-oxadiazole bearing compounds, including those similar to 4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole, has demonstrated significant biological activities. Studies on N-substituted derivatives of these compounds have shown moderate to high antibacterial and antimicrobial properties. This research supports the potential of these derivatives in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains (Khalid et al., 2016).

Herbicidal Activities

The synthesis and evaluation of various 1,3,4-oxadiazoles, including those structurally similar to 4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole, have been explored for their potential herbicidal activities. These studies aim to discover compounds with potent herbicidal activity, contributing to the development of new agricultural chemicals that could offer effective weed control solutions. This research indicates the diverse potential applications of these compounds in both medical and agricultural fields (Bao, 2008).

properties

IUPAC Name

[2-[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c29-24(28-13-4-1-5-14-28)20-8-2-3-10-22(20)30-19-11-15-27(16-12-19)17-18-7-6-9-21-23(18)26-31-25-21/h2-3,6-10,19H,1,4-5,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOOSFTXHBZNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2OC3CCN(CC3)CC4=CC=CC5=NON=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole
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4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole
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4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole
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4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole
Reactant of Route 5
4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole
Reactant of Route 6
4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.